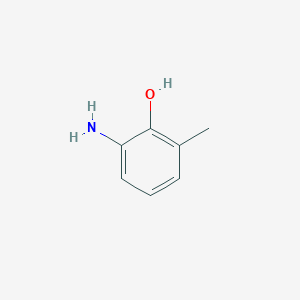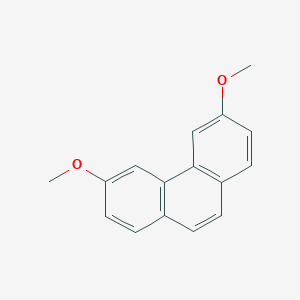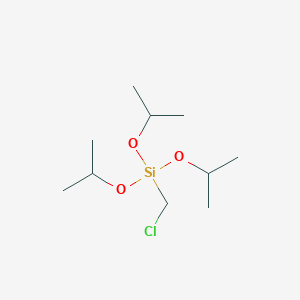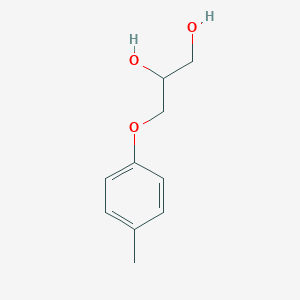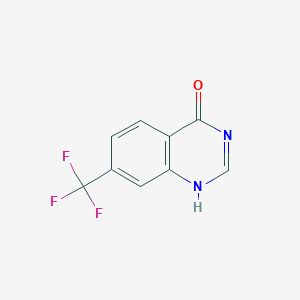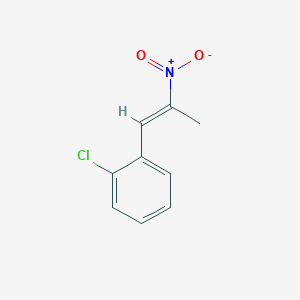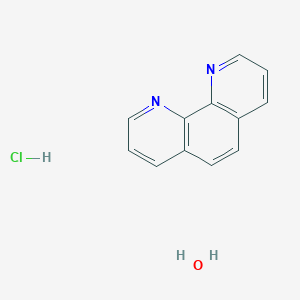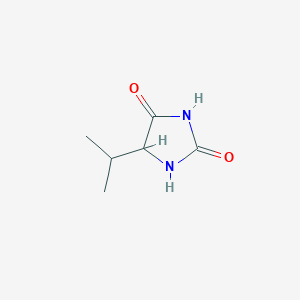
5-Isopropylimidazolidine-2,4-dione
Vue d'ensemble
Description
5-Isopropylimidazolidine-2,4-dione, or 5-IPID, is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. It is a five-membered ring containing one nitrogen atom and four carbon atoms. 5-IPID is a versatile compound that has been used for a variety of purposes, including synthesis of other compounds, catalysis of chemical reactions, and as a building block for drug discovery.
Applications De Recherche Scientifique
Electrochemical Behavior and Oxidation Mechanisms
A study by Nosheen et al. (2012) explored the electrochemical behavior of hydantoin derivatives, closely related to 5-Isopropylimidazolidine-2,4-dione, through cyclic and differential pulse voltammetry. The research aimed to understand the structure-activity relationships and unexplored biochemical pathways of these compounds (Nosheen et al., 2012).
Catalytic Applications in Asymmetric Synthesis
Jiao et al. (2016) reported the use of diarylthiazolidin-2,4-diones, structurally similar to this compound, in asymmetric catalysis. This study highlights their role as nucleophiles in the synthesis of biologically important compounds with high enantio- and diastereoselectivities (Jiao et al., 2016).
Green Chemistry and Nanocatalyst Development
Esam et al. (2020) focused on the synthesis of novel derivatives of 5-arylidene-2-imidazolidine-2,4-dione, employing green chemistry principles. The study underscores the importance of environmentally friendly methods in creating derivatives of thiazolidine-2,4-dione for catalytic purposes (Esam et al., 2020).
DNA Binding Studies and Potential Anticancer Applications
Shah et al. (2013) investigated the DNA binding affinity of imidazolidine derivatives, including compounds similar to this compound. The study suggests a potential for these compounds as effective anti-cancer drugs based on their binding strength to DNA (Shah et al., 2013).
Synthesis and Evaluation of Antioxidant Properties
Marc et al. (2019) synthesized phenolic derivatives of thiazolidine-2,4-dione, demonstrating their potent antioxidant and antiradical properties. This research contributes to understanding the role of these derivatives in combating oxidative stress-related diseases (Marc et al., 2019).
Ultrasound-Assisted Green Synthesis
Thari et al. (2020) developed a green method for synthesizing N-thiazolidine-2,4-dione isoxazoline derivatives. Utilizing ultrasound-assisted synthesis, this study highlights an innovative approach to creating thiazolidine-2,4-dione derivatives in an environmentally friendly manner (Thari et al., 2020).
Corrosion Inhibition in Industrial Applications
Elbarki et al. (2020) investigated the use of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel, providing insights into their industrial applications in protecting metals from corrosion (Elbarki et al., 2020).
Propriétés
IUPAC Name |
5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(10)7-4/h3-4H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUQCWZHRMSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026613 | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-34-5, 67337-70-6 | |
| Record name | 5-Isopropylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16935-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016935345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16935-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC55329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(1-Methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-Isopropylimidazolidine-2,4-dione monohydrate?
A1: this compound monohydrate crystallizes with a planar imidazole ring. [] The maximum deviation from planarity within the ring is 0.012 Å. [] The crystal structure is characterized by supramolecular tapes formed along the a axis via N—H⋯O and O—H⋯O hydrogen bonds between molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


